molecular formula C25H30N6O3S B14971543 7-cyclopentyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-cyclopentyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14971543
M. Wt: 494.6 g/mol
InChI Key: VQCRXJHBKMKJEG-UHFFFAOYSA-N
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Description

7-CYCLOPENTYL-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that belongs to the class of diazinopyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenylpiperazine moiety, and a diazinopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 7-CYCLOPENTYL-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves multiple steps, typically starting with the preparation of the diazinopyrimidine core This can be achieved through the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

7-CYCLOPENTYL-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .

Comparison with Similar Compounds

Similar compounds to 7-CYCLOPENTYL-1,3-DIMETHYL-5-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-1H,2H,3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE include other diazinopyrimidines and related heterocyclic compounds. These compounds share structural similarities but may differ in their specific functional groups and biological activities. Examples include pyrido[2,3-d]pyrimidin-5-one and thieno[3,2-d]pyrimidine derivatives .

Properties

Molecular Formula

C25H30N6O3S

Molecular Weight

494.6 g/mol

IUPAC Name

7-cyclopentyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H30N6O3S/c1-28-22-20(24(33)29(2)25(28)34)23(27-21(26-22)17-8-6-7-9-17)35-16-19(32)31-14-12-30(13-15-31)18-10-4-3-5-11-18/h3-5,10-11,17H,6-9,12-16H2,1-2H3

InChI Key

VQCRXJHBKMKJEG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5)C(=O)N(C1=O)C

Origin of Product

United States

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